molecular formula C19H27N2O6- B14331989 4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate CAS No. 98298-58-9

4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate

Cat. No.: B14331989
CAS No.: 98298-58-9
M. Wt: 379.4 g/mol
InChI Key: NEQXSBBOJZTFAN-UHFFFAOYSA-M
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Description

4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate is a complex organic compound with a unique structure that includes a dimethylamino group, a dioxino ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate typically involves multiple steps. The process begins with the preparation of the dioxino ring, followed by the introduction of the dimethylamino group and the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the dioxino ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoic acid
  • 2,2,5-Trimethyl-3,4-hexanedione

Uniqueness

4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate is unique due to its specific structural features, such as the combination of the dimethylamino group, dioxino ring, and butanoate ester

Properties

CAS No.

98298-58-9

Molecular Formula

C19H27N2O6-

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-(dimethylamino)-1-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate

InChI

InChI=1S/C19H28N2O6/c1-12-18-14(11-25-19(2,3)27-18)13(10-20-12)15(8-9-21(4)5)26-17(24)7-6-16(22)23/h10,15H,6-9,11H2,1-5H3,(H,22,23)/p-1

InChI Key

NEQXSBBOJZTFAN-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C(CCN(C)C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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